1-Boc-3,4-Dibromoindole
Description
1-Boc-3,4-Dibromoindole (CAS: 219943-38-1) is a brominated indole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Its molecular formula is C₁₃H₁₃Br₂NO₂, with a molecular weight of 375.07 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the indole core during synthetic transformations. The two bromine atoms at positions 3 and 4 make this compound a versatile intermediate for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are critical in medicinal chemistry and materials science. The compound is commercially available with high purity (95+%) and is cataloged under MDL number MFCD05864774 .
Properties
IUPAC Name |
tert-butyl 3,4-dibromoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVBYGNVGDARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444890 | |
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219943-38-1 | |
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Boc-3,4-Dibromoindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 4 positions can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water . Major products formed from these reactions include substituted indoles and other functionalized derivatives .
Scientific Research Applications
1-Boc-3,4-Dibromoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: Derivatives of this compound have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3,4-Dibromoindole and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes . The presence of bromine atoms and the indole ring structure contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Boc-3,4-Dibromoindole with structurally related indole derivatives and Boc-protected heterocycles, emphasizing molecular properties, substituent effects, and synthetic applications.
Structural Analogs in the Indole Family
1-Boc-4-Benzyloxy-3-bromoindole
- Molecular Formula: C₂₀H₂₀BrNO₃
- Molecular Weight : 402.3 g/mol
- Substituents : Bromine at position 3, benzyloxy (-OCH₂C₆H₅) at position 4 .
- Key Differences :
- The benzyloxy group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing bromine in this compound.
- Higher molecular weight (402.3 vs. 375.07 g/mol) due to the benzyloxy substituent.
- Applications: Less reactive in electrophilic substitutions but useful for orthogonal functionalization at position 3.
1-Boc-6-Bromo-3,4-Dihydro-2H-Quinoline
- Core Structure: Quinoline (a benzannulated pyridine) vs. indole (benzopyrrole) .
- Substituents : Bromine at position 6; Boc-protected amine.
- Key Differences: Quinoline’s nitrogen is part of a six-membered aromatic ring, whereas indole’s nitrogen is in a five-membered pyrrole ring. Reactivity: Quinoline derivatives are more prone to electrophilic substitution at the benzene ring, while indoles react preferentially at the pyrrole ring.
Boc-Protected Heterocycles Beyond Indoles
Several Boc-protected pyrrolidines and piperidines (e.g., trans-1-Boc-3-amino-4-(difluoromethyl)pyrrolidine, 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine) are documented . These compounds share the Boc-protection strategy but differ fundamentally in core structure and applications:
- Pyrrolidines/Piperidines : Saturated five- or six-membered nitrogen-containing rings.
- Reactivity : Used in peptide mimetics or as chiral building blocks, unlike brominated indoles tailored for cross-coupling.
- Substituent Effects : Fluorine or trifluoromethyl groups in these heterocycles enhance metabolic stability in drug candidates, whereas bromine in indoles enables catalytic coupling.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₁₃H₁₃Br₂NO₂ | 375.07 | Br (3,4) | Cross-coupling, medicinal chemistry |
| 1-Boc-4-Benzyloxy-3-bromoindole | C₂₀H₂₀BrNO₃ | 402.3 | Br (3), -OCH₂C₆H₅ (4) | Orthogonal functionalization |
| 1-Boc-6-Bromo-3,4-Dihydroquinoline | Not specified | Not specified | Br (6) | Heterocyclic drug intermediates |
| trans-1-Boc-3-amino-4-(difluoromethyl)pyrrolidine | C₁₀H₁₈F₂N₂O₂ | 248.26 | -NH₂, -CF₂H | Peptide mimetics, fluorinated drugs |
Biological Activity
1-Boc-3,4-dibromoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.
Synthesis of this compound
This compound can be synthesized through several methods involving the bromination of indole derivatives. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating further chemical transformations while enhancing solubility and stability.
Synthetic Pathways
- Bromination : Indole derivatives are brominated at the 3 and 4 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Boc Protection : Following bromination, the compound undergoes Boc protection to yield this compound.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for pharmacological applications.
Cytotoxicity
Research indicates that dibromoindoles possess moderate cytotoxic activity against various cancer cell lines. For instance, studies have reported that compounds similar to this compound show cytotoxic effects on the HCT-116 colon carcinoma cell line and other p53-deficient cell lines .
Table 1: Cytotoxicity Data of Dibromoindoles
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 20 |
| 5,6-Dibromoindole | HCT-116 | 6.03 |
| 7-Chloroindole | HEK-293 | 7.47 |
Antidepressant Activity
In animal models, particularly in forced swimming tests and anxiety/depression tests in chickens, dibromoindoles have shown significant antidepressant and anxiolytic activities. For example, dosages of 20 mg/kg exhibited notable anti-depressive effects .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with serotonin receptors due to its structural similarity to serotonin. The compound may also influence apoptotic pathways in cancer cells through DNA alkylation .
Study on Antimicrobial Potentiation
A study explored the antibiotic potentiating activity of indole derivatives including dibrominated variants. It was found that certain analogues significantly enhanced the efficacy of doxycycline against resistant strains of Pseudomonas aeruginosa, indicating a potential role in overcoming antibiotic resistance .
Evaluation of Hemolytic Activity
The hemolytic activity of various indole derivatives was assessed using rat red blood cells. Notably, 5,6-dibromoindole exhibited pronounced hemolytic effects with an HC50 value of 17 µM . This raises considerations for safety in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Boc-3,4-Dibromoindole, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sequential bromination of indole derivatives under controlled conditions. For example, Boc protection precedes regioselective bromination using reagents like NBS (N-bromosuccinimide) in DMF at 0–5°C. Purity validation requires HPLC (≥98% purity) coupled with mass spectrometry (HRMS) for molecular confirmation. NMR (e.g., H, C, and F if applicable) should confirm substitution patterns. Stability during synthesis must be monitored via TLC or in situ FTIR .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, chemical goggles) and work in a fume hood. Avoid skin contact and inhalation; wash with copious water if exposed . Store in sealed, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Regular stability checks via NMR or LC-MS are advised to detect hydrolytic or oxidative degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Multi-nuclear NMR (H, C) resolves Boc-group integrity and bromine positions. X-ray crystallography can confirm regioselectivity in solid-state structures. UV-Vis and fluorescence spectroscopy assess electronic properties for photochemical applications. Cross-validate with computational methods (e.g., DFT) to correlate spectral data with theoretical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in bromination regioselectivity for 1-Boc-indole derivatives?
- Methodological Answer : Conflicting reports on bromination positions may arise from solvent polarity, temperature, or catalyst effects. Systematic studies should vary these parameters and analyze outcomes via LC-MS/GC-MS. Use kinetic (e.g., reaction monitoring via inline IR) and thermodynamic controls (e.g., reflux vs. low-temperature conditions) to identify dominant pathways. Compare with computational docking studies to predict reactive sites .
Q. What experimental designs are suitable for studying the stability of this compound under catalytic conditions?
- Methodological Answer : Design accelerated degradation studies under varying pH, temperature, and solvent conditions. Use DOE (Design of Experiments) to model stability thresholds. Monitor decomposition products via tandem MS/MS and correlate with mechanistic pathways (e.g., acid-catalyzed Boc deprotection). Include control experiments with scavengers (e.g., BHT for radical inhibition) to isolate degradation mechanisms .
Q. How can computational methods enhance the understanding of this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO) for predicting reactivity. Compare with experimental Suzuki-Miyaura coupling yields using diverse palladium catalysts. Use MD simulations to model steric effects from the Boc group on reaction kinetics. Validate with in situ Raman spectroscopy to track intermediate formation .
Research Design & Data Analysis
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For mechanistic studies, use PICO (Problem, Intervention, Comparison, Outcome) to define variables (e.g., comparing bromination catalysts). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Q. How should researchers address data limitations in studies involving this compound?
- Methodological Answer : Perform power analysis to determine sample sizes for reproducibility. Use triplicate experiments with error bars (SD/SEM) and statistical tests (ANOVA, t-test) for significance. Acknowledge instrument detection limits (e.g., NMR sensitivity for trace impurities) and propose follow-up studies (e.g., high-field NMR or synchrotron XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
